

TSKgel Butyl-NPR column specifications and properties

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Compound of Interest		
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An In-Depth Technical Guide to the **TSKgel Butyl-NPR** Column

For researchers, scientists, and drug development professionals seeking a high-performance solution for the analysis of biomolecules, the **TSKgel Butyl-NPR** column offers a unique combination of speed and resolution. This guide provides a comprehensive overview of the column's specifications, properties, and the methodologies for its application in hydrophobic interaction chromatography (HIC).

Core Properties and Specifications

The **TSKgel Butyl-NPR** column is a premier choice for high-speed separations, providing excellent recovery even for more hydrophobic samples.[1][2] Its design is centered around non-porous resin technology, which facilitates rapid analysis times as binding kinetics occur solely on the bead's surface.[1][2] The 2.5 µm particle size contributes to high-efficiency separations. [1][2][3]

The column's base material is a hydroxylated methacrylic polymer, ensuring stability in both acidic and caustic cleaning solutions up to 1N.[1][4] This polymethacrylate base makes the **TSKgel Butyl-NPR** a robust tool for various analytical challenges.[4][5]

As the least hydrophobic option among the TSKgel HIC offerings, it necessitates a higher salt concentration to achieve sample binding.[3][6][7] This characteristic is particularly advantageous for the analysis of more hydrophobic samples, where it promotes efficient recovery.[3][6]



Key Specifications

The operational parameters of the **TSKgel Butyl-NPR** column are detailed below, offering a clear view of its capabilities and compatibility with various analytical systems.

Parameter	Value
Stationary Phase	Butyl (C4)[4]
Support Matrix	Non-porous Polymethacrylate[3][5][6]
Particle Size	2.5 μm[3][4][6]
Pore Size	Non-porous[3][5]
Column Dimensions	4.6 mm ID x 3.5 cm L, 4.6 mm ID x 10.0 cm L[4]
pH Stability	2.0 - 12.0[3][4]
Maximum Pressure	200 bar (20 MPa)[4][8]
Operating Temperature	10 - 60 °C[4]
Maximum Salt Concentration	≤ 4 M[1][4]
Maximum Organic Solvent	≤ 50% (recommended ≤ 20%)[3][7]
Maximum Flow Rate	1.2 mL/min (for 3.5 cm L), 1.0 mL/min (for 10 cm L)[4][8]

Protein Recovery

The non-porous nature of the resin contributes to excellent mass recovery, enabling quantification down to the nanogram level.[3][5]



Protein	Recovery (%)	
Myoglobin	96	
Ribonuclease	90	
Lysozyme	102	
Alpha-Chymotrypsin	95	
Alpha-Chymotrypsinogen A	98	
Trypsin inhibitor	95	
(Data sourced from a study on TSKgel Butyl- NPR protein recovery)[5]		

Experimental Protocols

Hydrophobic Interaction Chromatography with the **TSKgel Butyl-NPR** column separates molecules based on their surface hydrophobicity.[5] Adsorption to the stationary phase is promoted by high salt concentrations, and elution is achieved by a decreasing salt gradient.[5]

General Methodology for Protein Analysis

- 1. Mobile Phase Preparation:
- Mobile Phase A (Binding Buffer): 20 mmol/L Phosphate Buffer + 2 mol/L Ammonium Sulfate, pH 7.0.
- Mobile Phase B (Elution Buffer): 20 mmol/L Phosphate Buffer, pH 7.0.
- All reagents, water, and solvents should be of high quality to prevent fouling of the small surface area of the non-porous resin.[9]
- 2. Sample Preparation:
- Dissolve the protein sample in Mobile Phase A. The final concentration will depend on the specific protein and detection method. For antibody digests, a concentration of 2 g/L has been used.[5]



- Filter the sample through a 0.45 µm filter before injection to remove any particulates.
- 3. Chromatographic Conditions:
- Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L
- Flow Rate: 1.0 mL/min[5]
- Detection: UV @ 215 nm or 214 nm[5]
- Temperature: 35 °C[5]
- Injection Volume: 2 μL[5]
- Gradient: A linear gradient from a lower percentage to a higher percentage of Mobile Phase
 B. A typical gradient might be from 25% to 60% B over 20 minutes.[5]
- 4. Column Cleaning and Regeneration:
- For routine cleaning, repeated injections (100 250 μL) of 0.1 0.2 M NaOH are recommended, preferably after each day of use.[8][9]
- If the sodium hydroxide wash is not effective, repeated injections of 20% aqueous acetic acid can be used.[8][9]
- Storage: Store the column in distilled water at the end of each day.[8]
- 5. Column Protection:
- The use of a pre-column filter with a 0.5 μ m stainless steel frit is recommended to prevent plugging of the column frit.[8][9]
- A pre-injector membrane filter is also advised to prevent particles from pump seal wear from reaching the column.[9]

Visualizing Workflows and Relationships

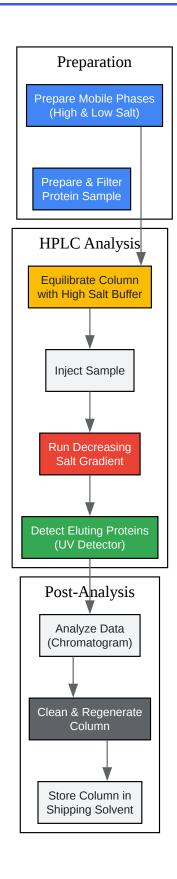






To better understand the practical application and underlying principles of the **TSKgel Butyl-NPR** column, the following diagrams illustrate a typical experimental workflow and the logical relationships of its core features.

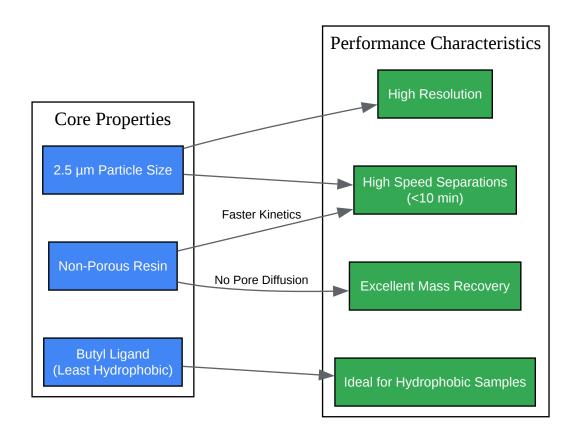




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Caption: A typical experimental workflow for protein analysis using the **TSKgel Butyl-NPR** column.



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Caption: Relationship between the **TSKgel Butyl-NPR** column's properties and its performance benefits.

Applications

The **TSKgel Butyl-NPR** column is a versatile tool for a range of applications, including:

- The separation and recovery of proteins and peptides with high efficiency.[2][4]
- Analysis of modified or aggregated peptides and proteins.
- Separation of open circular (nicked) and supercoiled forms of DNA plasmids.[2][4]



- Analysis of antibody-drug conjugates (ADCs), specifically in determining the drug-to-antibody ratio (DAR).[10]
- Serving as an orthogonal method to analyze protein aggregation, oxidation, and deamidation.[10]
- Time-critical QC analysis and sample-limited applications.[1][2][3]

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